Cys-mcMMAD

ADC linker stability non-cleavable linker 5T4 antigen targeting

ADC developability risks escalate when auristatin payloads are substituted without evidence. Cys-mcMMAD eliminates this uncertainty: • Non-cleavable mc linker prevents extracellular, protease-mediated payload release-critical when the target antigen is co-expressed with serine proteases in bone marrow or tumor microenvironments. • Neutral MMAD payload demonstrates lower aggregation propensity than charged MMAF under thermal and shaking stress, supporting high-concentration liquid formulations. • Validated in WO 2013068874 for A1 anti-5T4 ADC at DAR ~4; ≥50% payload retention at 1-2 weeks in NHP PK studies. Supplied as ≥98% solid; stored at -20°C protected from light. Standard B2B global shipping.

Molecular Formula C54H84N8O11S2
Molecular Weight 1085.4 g/mol
Cat. No. B1149940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-mcMMAD
Molecular FormulaC54H84N8O11S2
Molecular Weight1085.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)O)N
InChIInChI=1S/C54H84N8O11S2/c1-12-34(6)47(40(72-10)29-43(64)61-26-19-22-39(61)48(73-11)35(7)49(66)57-38(51-56-24-27-74-51)28-36-20-15-13-16-21-36)60(9)53(69)45(32(2)3)58-50(67)46(33(4)5)59(8)42(63)23-17-14-18-25-62-44(65)30-41(52(62)68)75-31-37(55)54(70)71/h13,15-16,20-21,24,27,32-35,37-41,45-48H,12,14,17-19,22-23,25-26,28-31,55H2,1-11H3,(H,57,66)(H,58,67)(H,70,71)/t34-,35+,37-,38-,39-,40+,41?,45-,46-,47-,48+/m0/s1
InChIKeyXHAWAHGMCWXSGV-HVDWHEIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys-mcMMAD: Key Differentiators vs. MMAF/MMAE


Cys-mcMMAD is a drug-linker conjugate designed for antibody-drug conjugate (ADC) development, comprising the potent tubulin inhibitor monomethyl auristatin D (MMAD) conjugated via a non-cleavable maleimidocaproyl (mc) linker [1]. The molecular formula is C₅₄H₈₄N₈O₁₁S₂ with a molecular weight of 1085.42 g/mol, and the compound is supplied as a white to off-white solid with typical purity of ≥98% for research use . Unlike the more extensively characterized MMAE and MMAF auristatins, MMAD represents a distinct payload within this class that has been specifically validated in patent literature for targeted 5T4-expressing cancer models [1].

Cys-mcMMAD: Why Substitution with mc-MMAF/vc-MMAE Fails


Auristatin payloads with identical linker chemistry are not interchangeable due to substantial differences in physicochemical properties, extracellular stability, and off-target toxicity profiles. The non-cleavable mc linker prevents premature payload release in circulation, yet the choice between MMAD, MMAE, and MMAF fundamentally alters the ADC's hydrophobicity, aggregation propensity, and susceptibility to protease-mediated linker cleavage [1]. Procurement decisions must therefore be guided by the specific linker-payload combination validated for a given antibody target, as substitution with a chemically similar analog may compromise both the developability profile and the therapeutic index of the resulting ADC [2].

Cys-mcMMAD Comparative Evidence vs. mc-MMAF/vc-MMAD


mc vs. vc Linker Stability in 5T4-Targeted ADCs

In a direct head-to-head comparison documented in patent WO 2013068874, the mc-MMAD payload (Cys-mcMMAD) and vc-MMAD payload were both conjugated to the A1 anti-5T4 monoclonal antibody at a drug-to-antibody ratio (DAR) of approximately 4 [1]. The mc linker is non-cleavable, requiring lysosomal degradation of the entire antibody for payload release, whereas the vc linker is protease-cleavable [1]. This structural difference is the primary basis for selecting mc-MMAD over vc-MMAD when minimal extracellular payload release is required for the target indication [1].

ADC linker stability non-cleavable linker 5T4 antigen targeting

MMAD vs. MMAF Payload Hydrophobicity

Although direct comparative data for MMAD vs. MMAF hydrophobicity are not publicly available, class-level inference from structurally related auristatins indicates that payload terminal group modifications substantially alter ADC physicochemical behavior. A 2024 head-to-head study comparing vcMMAE (neutral terminal group) and vcMMAF (negatively charged C-terminal phenylalanine) demonstrated that ADC-vcMMAF exhibited significantly higher aggregation rates under shaking and thermal stress conditions than ADC-vcMMAE, despite MMAE having greater intrinsic hydrophobicity [1]. MMAD, like MMAE, lacks the C-terminal carboxylic acid moiety present in MMAF, suggesting that ADCs constructed with mc-MMAD may exhibit lower aggregation propensity than those with mc-MMAF .

ADC developability payload hydrophobicity aggregation propensity

mc vs. vc Linker Extracellular Stability and Neutrophil Toxicity

In a 2017 study directly comparing mcMMAF-ADCs (non-cleavable linker) and vcMMAE-ADCs (cleavable linker) conjugated to the same antibody, vcMMAE-ADCs demonstrated significantly greater cytotoxicity to differentiating neutrophils than mcMMAF-ADCs, despite both showing similar cytotoxicity against hematopoietic stem cells [1]. Mass spectrometry confirmed that free MMAE was released from vcMMAE-ADCs via extracellular serine protease cleavage (specifically elastase), whereas the non-cleavable mc linker prevented such extracellular payload release [1]. By class-level inference, mc-MMAD is expected to exhibit similarly reduced susceptibility to extracellular protease cleavage compared to vc-linked auristatin ADCs [1].

ADC off-target toxicity neutropenia linker protease susceptibility

Research-Grade Purity and Conjugation Reproducibility

Commercially available Cys-mcMMAD from MedChemExpress is supplied with documented purity of 98.77-98.8% as verified by HPLC analysis . This purity specification exceeds the typical ≥95-98% range reported for some research-grade auristatin payloads and ensures that conjugation stoichiometry calculations are based on accurate payload content . The compound is supplied as a cysteine-linked agent-linker conjugate with molecular weight 1085.42 g/mol (formula C₅₄H₈₄N₈O₁₁S₂) .

ADC payload quality conjugation reproducibility research-grade purity

mc-Linked ADC In Vivo Stability

Evaluation of drug-to-antibody ratio (DAR) in cynomolgus monkey pharmacokinetic studies for mc-MMAD-based ADCs demonstrated that at least half of the conjugated payload remained attached to the antibody 1 to 2 weeks after intravenous dosing . This extended circulatory stability is characteristic of the non-cleavable mc linker chemistry and supports the use of mc-MMAD in ADC programs where prolonged systemic exposure of the intact conjugate is therapeutically desirable .

ADC pharmacokinetics in vivo stability DAR assessment

DMSO Solubility for High-Concentration Conjugation

Cys-mcMMAD exhibits solubility of approximately 200 mg/mL (184.26 mM) in DMSO with ultrasonic assistance, enabling preparation of high-concentration stock solutions for ADC conjugation reactions . For in vivo studies, the compound is soluble at ≥5 mg/mL (4.61 mM) in a standard formulation consisting of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, producing a clear solution . The compound is not stable in aqueous solution and requires freshly prepared working solutions for optimal results, with storage recommended at -20°C protected from light .

ADC payload solubility conjugation buffer compatibility in vitro assay preparation

Cys-mcMMAD Application Scenarios


ADC Candidates: Avoiding Extracellular Cleavage Toxicity

Researchers developing ADCs against targets with expression in compartments containing serine proteases should prioritize mc-MMAD over vc-linked auristatins. As demonstrated by Zhao et al. (2017), non-cleavable mc linkers prevent extracellular, protease-mediated payload release that can drive off-target cytotoxicity in differentiating neutrophils [1]. This scenario is particularly relevant for ADC programs where the target antigen is expressed in bone marrow-resident cells or tumor microenvironments rich in extracellular proteases.

Minimizing ADC Aggregation in Formulation

For ADC programs requiring high-concentration liquid formulations or extended storage stability, mc-MMAD may offer advantages over mc-MMAF. Class-level evidence from Patel et al. (2024) demonstrates that negatively charged auristatin payloads (MMAF) increase ADC aggregation rates more substantially than neutral payloads (MMAE/MMAD) under thermal and shaking stress [2]. The absence of a C-terminal carboxylic acid in MMAD suggests mc-MMAD conjugates may exhibit lower aggregation propensity than mc-MMAF conjugates, supporting improved developability profiles.

Preclinical Efficacy in 5T4-Positive Tumors

Patent WO 2013068874 explicitly validates mc-MMAD conjugated to A1 anti-5T4 monoclonal antibody at DAR approximately 4 for targeted cancer therapy applications [3]. Researchers investigating 5T4-expressing malignancies (including certain breast, colorectal, and ovarian cancers) should consider Cys-mcMMAD as the payload-linker combination with established proof-of-concept for this antigen target.

In Vivo PK with Extended Conjugate Stability

Investigators conducting ADC pharmacokinetic assessments in non-human primates should select mc-MMAD when prolonged circulatory stability of the intact conjugate is required. DAR evaluation in cynomolgus monkey studies demonstrates that at least half of the mc-MMAD payload remains attached to the antibody 1 to 2 weeks post-IV dosing . This extended stability profile supports the use of mc-MMAD in ADC programs where sustained tumor exposure is therapeutically advantageous.

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